molecular formula C10H13BrO B1377585 4-Bromo-2-isopropoxy-1-methylbenzene CAS No. 1114808-85-3

4-Bromo-2-isopropoxy-1-methylbenzene

Cat. No.: B1377585
CAS No.: 1114808-85-3
M. Wt: 229.11 g/mol
InChI Key: NLKOYYCPIMAZDH-UHFFFAOYSA-N
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Description

4-Bromo-2-isopropoxy-1-methylbenzene is an organic compound with the molecular formula C10H13BrO. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, an isopropoxy group, and a methyl group. This compound is used in various chemical syntheses and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-isopropoxy-1-methylbenzene can be achieved through several methods. One common method involves the bromination of 2-isopropoxy-1-methylbenzene using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide. The reaction is typically carried out in an inert solvent like dichloromethane or carbon tetrachloride at a controlled temperature to ensure selective bromination at the desired position .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-isopropoxy-1-methylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium methoxide in methanol, reflux conditions.

    Oxidation: Potassium permanganate in aqueous solution, room temperature.

    Reduction: Lithium aluminum hydride in ether, room temperature.

Major Products Formed

    Substitution: Formation of 2-isopropoxy-1-methylbenzene derivatives.

    Oxidation: Formation of 4-bromo-2-isopropoxybenzaldehyde or 4-bromo-2-isopropoxybenzoic acid.

    Reduction: Formation of 2-isopropoxy-1-methylbenzene.

Scientific Research Applications

4-Bromo-2-isopropoxy-1-methylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2-isopropoxy-1-methylbenzene depends on its specific application. In chemical reactions, it often acts as an electrophile due to the presence of the bromine atom, which can be readily substituted by nucleophiles. The isopropoxy group can undergo oxidation or reduction, leading to the formation of various products. The compound’s interactions with biological targets may involve binding to specific enzymes or receptors, modulating their activity and influencing biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-isopropoxy-1-methylbenzene is unique due to its specific substitution pattern, which allows for selective reactions and the formation of distinct products. Its combination of bromine, isopropoxy, and methyl groups provides a versatile platform for various chemical transformations and applications in research and industry .

Properties

IUPAC Name

4-bromo-1-methyl-2-propan-2-yloxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO/c1-7(2)12-10-6-9(11)5-4-8(10)3/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLKOYYCPIMAZDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Br)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501253716
Record name Benzene, 4-bromo-1-methyl-2-(1-methylethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501253716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1114808-85-3
Record name Benzene, 4-bromo-1-methyl-2-(1-methylethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1114808-85-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 4-bromo-1-methyl-2-(1-methylethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501253716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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